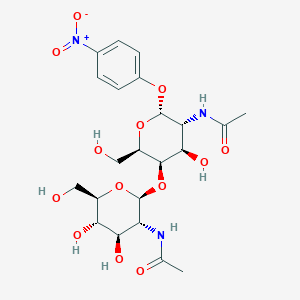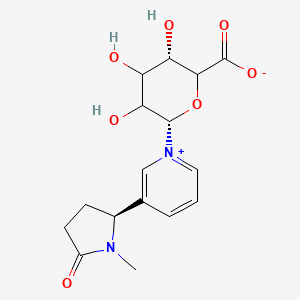
4-Methoxy-2,3,5-trimethylpyridine Omeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,3,5-trimethylpyridine Omeprazole is a compound that plays a crucial role in the synthesis of Omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to reduce stomach acid production and treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5-trimethylpyridine involves several steps. One efficient route includes the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal produces 2,3,5-trimethylpyridine, which is then selectively hydrogenolyzed in acidic solution to form 4-chloro-2,3,5-trimethylpyridine. Finally, substitution of the chlorine with methoxide ion gives 4-Methoxy-2,3,5-trimethylpyridine .
Industrial Production Methods: Industrial production of 4-Methoxy-2,3,5-trimethylpyridine follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3,5-trimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide.
Substitution: The chlorine in intermediates can be substituted with methoxide ion to form the final product.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in chloroform is commonly used for oxidation reactions.
Substitution: Methoxide ion in methanol is used for substitution reactions.
Major Products:
N-oxide: Formed through oxidation.
4-Methoxy-2,3,5-trimethylpyridine: Formed through substitution reactions.
Scientific Research Applications
4-Methoxy-2,3,5-trimethylpyridine is primarily used as a reagent in the synthesis of Omeprazole. Its applications extend to various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in enzyme inhibition.
Medicine: Integral in the production of Omeprazole, a drug used to treat acid-related disorders.
Industry: Used in the production of pharmaceuticals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3,5-trimethylpyridine is closely related to its role in the synthesis of Omeprazole. Omeprazole acts as a proton pump inhibitor by selectively inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces the production of stomach acid, providing relief from acid-related conditions .
Comparison with Similar Compounds
- 2,3,5-Trimethylpyridine
- 4-Chloro-2,3,5-trimethylpyridine
- 4-Hydroxy-3,5,6-trimethyl-2(1H)-pyridone
Uniqueness: 4-Methoxy-2,3,5-trimethylpyridine is unique due to its specific role in the synthesis of Omeprazole. Its structure allows for efficient hydrogenolysis and substitution reactions, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C26H30N4O4S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
6-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazole |
InChI |
InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-10-19(32-5)8-9-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3 |
InChI Key |
UFORHRDQJJNMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=CC(=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)










